molecular formula C7H15NO B12614114 Propanal, 3-(ethylamino)-2,2-dimethyl- CAS No. 914673-51-1

Propanal, 3-(ethylamino)-2,2-dimethyl-

Cat. No.: B12614114
CAS No.: 914673-51-1
M. Wt: 129.20 g/mol
InChI Key: ACBJRUWAYODKST-UHFFFAOYSA-N
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Description

Propanal, 3-(ethylamino)-2,2-dimethyl- is an organic compound with the molecular formula C7H15NO It is a derivative of propanal, where the hydrogen atoms on the second carbon are replaced by two methyl groups, and an ethylamino group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aldol Condensation: One common method to synthesize propanal, 3-(ethylamino)-2,2-dimethyl- involves an aldol condensation reaction. This reaction typically involves the condensation of propanal with an appropriate amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the aldol product.

    Reductive Amination: Another method involves the reductive amination of 2,2-dimethylpropanal with ethylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of propanal, 3-(ethylamino)-2,2-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propanal, 3-(ethylamino)-2,2-dimethyl- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a suitable base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanal, 3-(ethylamino)-2,2-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: This compound can be used in the study of enzyme-substrate interactions, particularly those involving aldehyde dehydrogenases and amine oxidases.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which propanal, 3-(ethylamino)-2,2-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways:

    Aldehyde Dehydrogenases: The aldehyde group can be oxidized by aldehyde dehydrogenases, leading to the formation of carboxylic acids.

    Amine Receptors: The ethylamino group can interact with amine receptors, potentially modulating neurotransmitter activity in the brain.

    Redox Reactions: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Propanal, 3-(ethylamino)-2,2-dimethyl- can be compared with other similar compounds to highlight its uniqueness:

    Propanal, 2,2-dimethyl-: Lacks the ethylamino group, making it less versatile in terms of chemical reactivity and biological interactions.

    Propanal, 3-(methylamino)-2,2-dimethyl-: Similar structure but with a methylamino group instead of an ethylamino group, which can lead to different reactivity and biological activity.

    Butanal, 3-(ethylamino)-2,2-dimethyl-: Has an additional carbon in the aldehyde chain, which can affect its physical properties and reactivity.

Biological Activity

Propanal, 3-(ethylamino)-2,2-dimethyl- (CAS Number: 914673-51-1) is an organic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Propanal, 3-(ethylamino)-2,2-dimethyl- has the molecular formula C7H15NOC_7H_{15}NO. Its structure includes an ethylamino group attached to the third carbon of a propanal backbone, with two methyl groups on the second carbon. This configuration enhances its reactivity and interaction with biological systems.

The biological activity of propanal, 3-(ethylamino)-2,2-dimethyl- is primarily attributed to its interactions with various biological targets:

  • Aldehyde Dehydrogenases : The aldehyde group can be oxidized by aldehyde dehydrogenases, leading to the formation of carboxylic acids, which may play a role in metabolic pathways.
  • Amine Receptors : The ethylamino group allows interaction with amine receptors, potentially modulating neurotransmitter activity and influencing neurological functions.
  • Redox Reactions : The compound can participate in redox reactions that may affect cellular signaling pathways and oxidative stress responses.

Biological Activities

Research indicates that propanal derivatives exhibit various biological activities:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic processes. For instance, the interaction with aldehyde dehydrogenases suggests potential applications in drug design targeting metabolic disorders.
  • Neurotransmitter Modulation : The ethylamino group may influence neurotransmitter systems, which could be beneficial in developing treatments for neurological conditions.
  • Anticonvulsant Properties : Related compounds have been evaluated for their anticonvulsant activity. For example, a study on piperazinamides related to propanal derivatives demonstrated significant anticonvulsant effects in preclinical models .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
Propanal, 3-(ethylamino)-2,2-dimethyl-Enzyme InteractionBenchChem
3-Dimethylamino-2,2-dimethylpropanalAnticonvulsantPubMed
PiperazinamidesAnticonvulsantMDPI

Case Study: Anticonvulsant Screening

In a focused library synthesis of new piperazinamides, researchers evaluated compounds similar to propanal derivatives for their anticonvulsant properties. The study utilized various animal models to assess efficacy and toxicity. The results indicated that certain derivatives displayed favorable safety profiles compared to existing antiepileptic drugs (AEDs), suggesting that propanal derivatives could be promising candidates for further development in epilepsy treatment .

Properties

CAS No.

914673-51-1

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(ethylamino)-2,2-dimethylpropanal

InChI

InChI=1S/C7H15NO/c1-4-8-5-7(2,3)6-9/h6,8H,4-5H2,1-3H3

InChI Key

ACBJRUWAYODKST-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C)(C)C=O

Origin of Product

United States

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